

# "CB2 receptor agonist 3" review of preclinical data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CB2 receptor agonist 3

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## An In-depth Review of Preclinical Data on the Selective CB2 Receptor Agonist AM1241

This technical guide provides a comprehensive overview of the preclinical data for AM1241, a selective cannabinoid receptor 2 (CB2) agonist. AM1241 has been instrumental in elucidating the therapeutic potential of targeting the CB2 receptor, which is primarily expressed in peripheral tissues and immune cells, thereby avoiding the psychotropic effects associated with CB1 receptor activation.<sup>[1][2]</sup> This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic applications of selective CB2 receptor agonists.

## Introduction to AM1241

AM1241 is an aminoalkylindole derivative that exhibits high affinity and selectivity for the CB2 receptor.<sup>[1][3][4]</sup> Its development has enabled extensive preclinical investigation into the role of the CB2 receptor in various pathophysiological conditions, particularly in pain and inflammation.<sup>[1][2][5]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data for AM1241 from various preclinical studies.

Table 1: Receptor Binding Affinity and Efficacy of AM1241

Species/Receptor	Assay Type	Parameter	Value	Reference
Mouse CB2	Competition Binding vs. [3H]CP55,940	Ki	3.4 ± 0.5 nM	[1][4]
Rat CB1	Competition Binding vs. [3H]CP55,940	Ki	280 ± 41 nM	[1][4]
Human CB2	Competition Binding vs. [3H]CP55,940	Ki	~7 nM	[3][6]
Human CB1	Competition Binding vs. [3H]CP55,940	Ki	>560 nM (>80-fold selectivity)	[3][6]
Human CB2	cAMP Inhibition	EC50 (agonist)	190 ± 184 nM (racemic)	[7]
Rat CB2	cAMP Inhibition	EC50 (inverse agonist)	216 ± 71.9 nM (racemic)	[7]
Mouse CB2	cAMP Inhibition	EC50 (inverse agonist)	-	[7]
Human CB2	cAMP Inhibition (S-enantiomer)	EC50 (agonist)	131 ± 46.9 nM	[7]
Rat CB2	cAMP Inhibition (S-enantiomer)	EC50 (agonist)	785 ± 564 nM	[7]

Table 2: In Vivo Efficacy of AM1241 in Preclinical Models

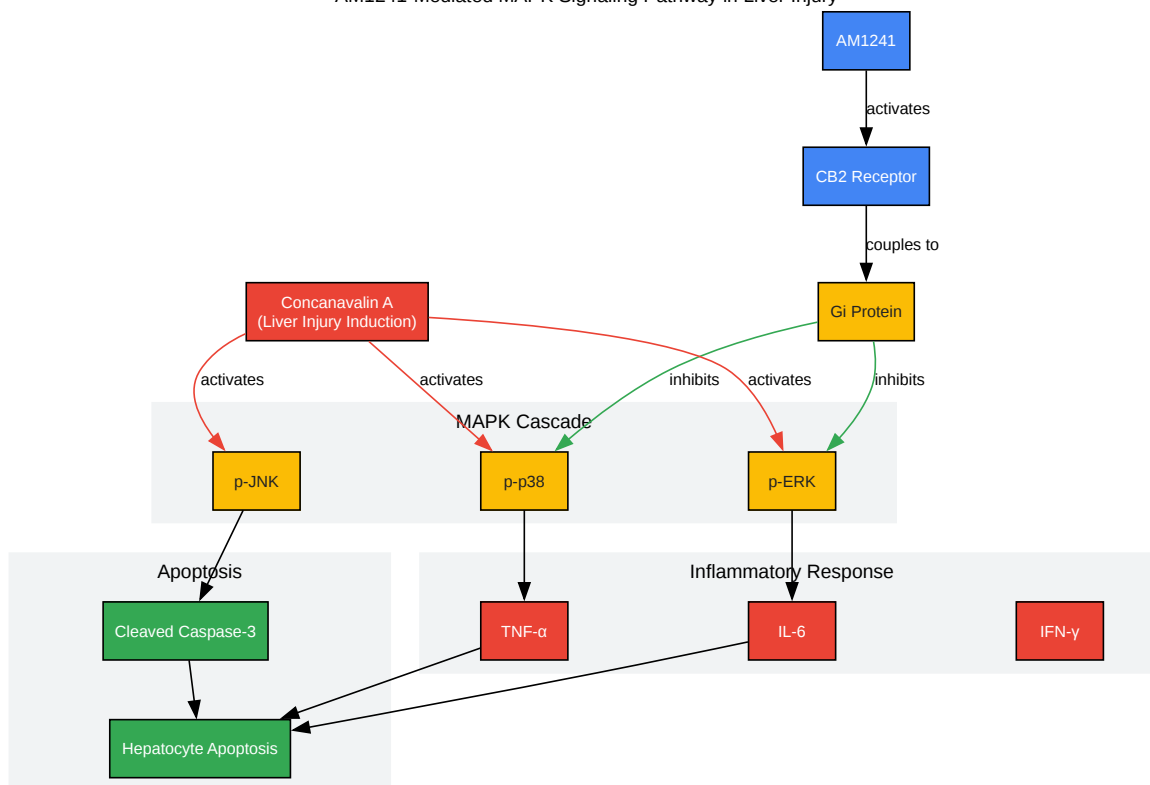
Model	Species	Route of Administration	Dose Range	Key Findings	Reference
Neuropathic Pain (Spinal Nerve Ligation)	Rat	Intraperitoneal (i.p.)	1-10 mg/kg	Dose-dependently reversed tactile and thermal hypersensitivity.	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Neuropathic Pain (Spinal Nerve Ligation)	Mouse (CB1-/-)	Intraperitoneal (i.p.)	1-3 mg/kg	Reversed tactile and thermal hypersensitivity, confirming CB1-independence.	<a href="#">[1]</a> <a href="#">[5]</a>
Inflammatory Pain (Carrageenan-induced)	Rat	Intraplantar	33 µg/kg	Reversed thermal hyperalgesia and edema locally.	<a href="#">[2]</a> <a href="#">[8]</a>
Inflammatory Pain (Capsaicin-induced)	Rat	Intraplantar	Not specified	Inhibited flinching and thermal hyperalgesia.	<a href="#">[2]</a>
Visceral Pain (para-Phenylquinone-induced)	Mouse	Not specified	Not specified	S-AM1241 was more efficacious than the racemate or R-enantiomer.	<a href="#">[7]</a>

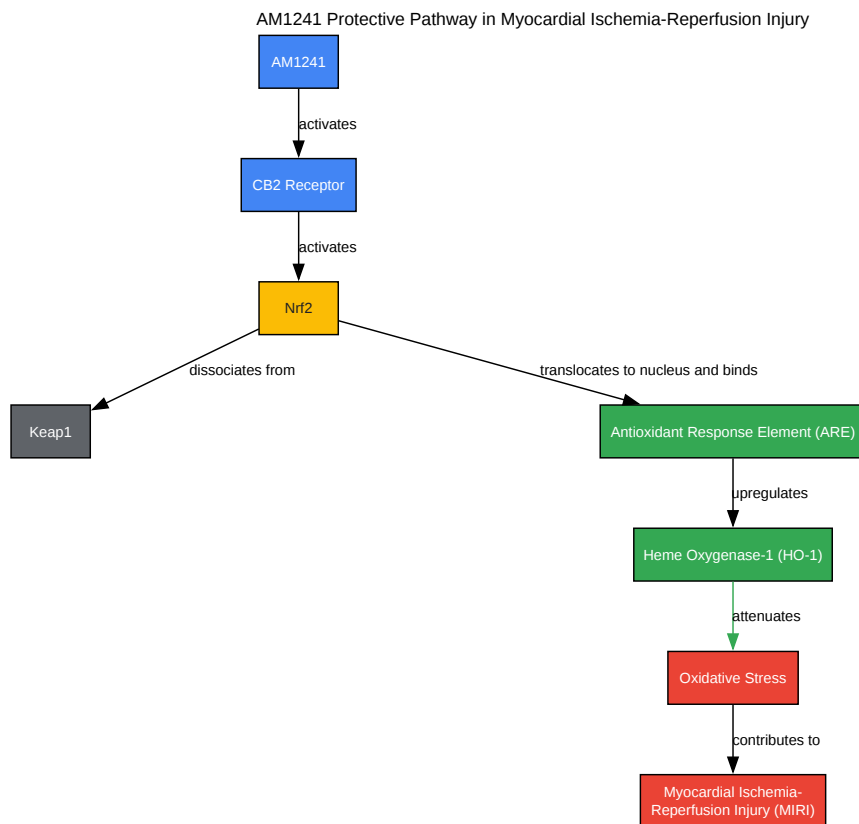
Myocardial Ischemia-Reperfusion Injury	Rat	Intravenous	6 mg/kg	Reduced infarct size, inflammation, oxidative stress, and apoptosis.	<a href="#">[9]</a> <a href="#">[10]</a>
Amyotrophic Lateral Sclerosis (ALS)	Mouse (hSOD1G93A)	Not specified	Not specified	Delayed motor impairment progression in male mice.	<a href="#">[11]</a>
Diet-Induced Obesity	Rat	Intraperitoneal (i.p.)	3 mg/kg/day for 6 weeks	Reduced epididymal white adipose tissue and plasma leptin levels.	<a href="#">[12]</a>

## Signaling Pathways

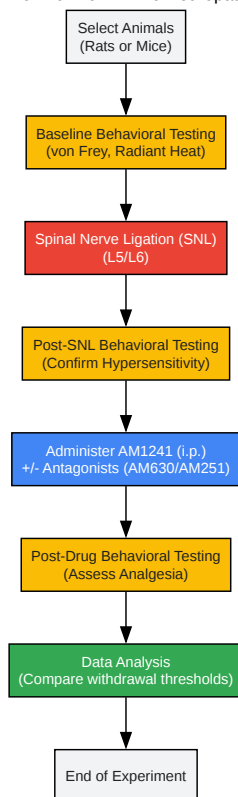
AM1241, upon binding to the CB2 receptor, modulates several intracellular signaling pathways to exert its therapeutic effects. The following diagrams illustrate some of the key pathways identified in preclinical studies.

AM1241-Mediated MAPK Signaling Pathway in Liver Injury





Experimental Workflow for In Vivo Neuropathic Pain Model



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)